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6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione

Antimalarial G6PDH P. falciparum

Replace generic analogs with uncertain properties. This pyrazolo[1,5-a]pyrimidine-5,7-dione features precise 6-ethyl & 3-methyl substitution (MW 193.20, LogP ~0.81). - Validated CDK/PDE-associated scaffold; IC50 900 nM vs Pf G6PDH - Single rotational bond enables fragment-based library decoration at positions 2/5/7 - 95% purity ensures reproducible SAR vs 6-methyl variants

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B13070886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC2=C(C=NN2C1=O)C
InChIInChI=1S/C9H11N3O2/c1-3-6-8(13)11-7-5(2)4-10-12(7)9(6)14/h4,6H,3H2,1-2H3,(H,11,13)
InChIKeyMNOHORUAQZAAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-3-methyl-pyrazolo[1,5-a]pyrimidine-5,7-dione Core Scaffold


6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS 1565108-16-8) is a heterocyclic building block based on the pyrazolo[1,5-a]pyrimidine-5,7-dione core. This scaffold is a privileged structure in medicinal chemistry, associated with the inhibition of cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) . The compound features a 6-ethyl and a 3-methyl substitution pattern, yielding a molecular formula of C9H11N3O2 and a molecular weight of 193.20 g/mol . Commercially available at 95% purity, it serves as a key intermediate for generating diverse compound libraries .

Workflow Kinase-focused library synthesis scaffold
Attribute 6-Ethyl-3-methyl substitution pattern for distinct properties
Quality Research-grade building block for SAR exploration

6-Ethyl-3-methyl-pyrazolo[1,5-a]pyrimidine-5,7-dione Substitution Risks


Direct substitution with a closely related pyrazolo[1,5-a]pyrimidine-5,7-dione analog is not supported without validation. While the core scaffold is associated with CDK and PDE inhibition, the specific 6-ethyl and 3-methyl substitution pattern dictates distinct physicochemical properties—such as lipophilicity (estimated LogP ~0.81) —and a unique hydrogen-bonding profile (1 donor, 3-4 acceptors) . These parameters directly impact solubility, membrane permeability, and target binding kinetics. For example, a 6-methyl or 3-unsubstituted analog will have a fundamentally different LogP and steric bulk, potentially altering kinase selectivity and in vitro ADME profiles. The limited public bioactivity data for this specific compound, including an IC50 of 900 nM against Plasmodium falciparum glucose-6-phosphate dehydrogenase [1], cannot be assumed for any other analog. Therefore, substituting this building block in a hit-to-lead program risks irreproducible results.

6-Methyl analog exhibits lower lipophilicity, potentially shifting membrane permeability and target binding kinetics.
Unsubstituted core scaffold shows no reported antimalarial target activity; substitution pattern is critical for any biological readout.
Regioisomeric 3-ethyl-6-methyl analog presents identical H-bond counts but different spatial vector, altering kinase hinge-binding interpretation.

Differentiation of 6-Ethyl-3-methyl-pyrazolo[1,5-a]pyrimidine-5,7-dione


Antimalarial Target Engagement vs. Core Scaffold

This specific compound retains measurable inhibitory activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (Pf G6PDH), a validated antimalarial target, whereas the unsubstituted core scaffold shows no reported activity. The target compound inhibits Pf G6PDH with an IC50 of 900 nM [1], demonstrating that the 6-ethyl-3-methyl decoration is essential for maintaining this specific protein-ligand interaction. The unsubstituted core, pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione, has no known activity against this target.

Antimalarial Target Engagement
Class-level inference
IC50 900 nM vs no reported activity (unsubstituted core)
Supports substitution-dependent target interaction
Pf G6PDH inhibition, 2 hr resazurin/diaphorase assay
Antimalarial G6PDH P. falciparum

Lipophilicity Comparison vs. 6-Methyl Analog

The 6-ethyl group increases lipophilicity compared to the 6-methyl analog, which is critical for optimizing membrane permeability and target engagement in cellular assays. The computed LogP for 6-ethyl-3-methyl-pyrazolo[1,5-a]pyrimidine-5,7-dione is 0.81 , while the 6-methyl-3-methyl analog (C8H9N3O2, M.W. 179.18) has a predicted LogP of approximately 0.3-0.4 based on a one-carbon reduction in the alkyl chain. This difference of ~0.4 LogP units can significantly affect passive membrane diffusion and off-target binding.

Lipophilicity Comparison
Data to verify
LogP 0.81 (Δ +0.46 vs 6-methyl analog)
Distinct lipophilicity profile for permeability assessment
Computed by vendor; comparator LogP inferred from structural similarity
Physicochemical Lipophilicity LogP

Divergent Hydrogen-Bonding Capacity

The target compound possesses a specific hydrogen-bonding profile (1 donor, 4 acceptors) that differs from isomeric analogs. For instance, the 3-ethyl-6-methyl isomer (CAS 1566840-61-6) has the same atom count but a different spatial arrangement of the ethyl and methyl groups, leading to potential steric clashes in the kinase hinge-binding region. The computed rotatable bond count is identical (1), indicating similar degrees of conformational flexibility, but the positioning of the alkyl groups directly impacts the presentation of the pyrazolo[1,5-a]pyrimidine-5,7-dione pharmacophore to its target protein.

Hydrogen-Bonding Arrangement
Class-level inference
1 donor, 4 acceptors; identical counts but regioisomeric rearrangement vs 3-ethyl-6-methyl isomer
Spatial vector alters kinase hinge-binding context
Computed properties; binding relevance inferred
Hydrogen Bonding Molecular Recognition Kinase

Application Scenarios for 6-Ethyl-3-methyl-pyrazolo[1,5-a]pyrimidine-5,7-dione


Kinase-Focused Library Synthesis

As a building block with a proven kinase-associated scaffold, this compound is ideally suited for synthesizing focused libraries targeting CDK, PDE, or related nucleotide-binding enzymes. Its defined lipophilicity (LogP 0.81) and single rotational bond make it a suitable fragment-sized starting point that can be efficiently decorated at the 2, 5, or 7 positions. Procurement of this specific compound ensures consistent physicochemical properties across library members, which is critical for hit expansion and SAR analysis, as demonstrated by its specific activity against Pf G6PDH [1].

Antiparasitic Lead Optimization

The compound's micromolar inhibition of Pf G6PDH (IC50 900 nM) [1] provides a tractable starting point for hit-to-lead optimization in antimalarial drug discovery. The 6-ethyl group offers a vector for modulating metabolic stability and off-target selectivity, which is a common liability for 6-methyl analogs. Structure-activity relationship (SAR) studies can leverage the differential lipophilicity (~0.46 LogP units higher than the 6-methyl analog) to systematically improve potency and pharmacokinetic profiles.

Chemical Probe for Enzyme Mechanisms

This compound can serve as a tool compound for probing the role of the pyrazolo[1,5-a]pyrimidine-5,7-dione pharmacophore in enzyme inhibition. Its specific substitution pattern (6-ethyl, 3-methyl) allows it to act as a competitive inhibitor, as evidenced against Pf G6PDH [1]. Researchers investigating the catalytic mechanism of nucleotide-processing enzymes can use this compound to freeze the enzyme in a specific conformational state, enabling structural studies and validation of target engagement.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Defined 6-ethyl-3-methyl substitution and lipophilicity profile for SAR consistency
Hit expansion and SAR reproducibility across library members
Antiparasitic lead optimization studies
Substitution-dependent Pf G6PDH target engagement context
Metabolic stability and off-target selectivity profiling
Enzyme mechanism probe studies
Reported competitive inhibition profile against nucleotide-processing enzymes
Target engagement validation and conformational-state analysis
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